molecular formula C11H9NO3S B2730754 3-(1,3-thiazol-4-ylmethoxy)benzoic Acid CAS No. 874623-35-5

3-(1,3-thiazol-4-ylmethoxy)benzoic Acid

Cat. No.: B2730754
CAS No.: 874623-35-5
M. Wt: 235.26
InChI Key: IMILYUBILRHRBV-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3-(1,3-thiazol-4-ylmethoxy)benzoic acid typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas.

    Attachment of the Methoxy Group: The methoxy group is introduced via a nucleophilic substitution reaction, where a suitable methoxy donor reacts with the thiazole ring.

    Coupling with Benzoic Acid: The final step involves the coupling of the thiazole derivative with benzoic acid or its derivatives under suitable reaction conditions, such as the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Chemical Reactions Analysis

3-(1,3-Thiazol-4-ylmethoxy)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under strong oxidizing conditions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to its corresponding dihydrothiazole or tetrahydrothiazole derivatives.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various derivatives.

    Esterification: The carboxylic acid group can undergo esterification reactions with alcohols in the presence of acid catalysts to form esters.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(1,3-Thiazol-4-ylmethoxy)benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is employed in biochemical assays and studies involving enzyme inhibition and protein interactions.

    Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: It finds use in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(1,3-thiazol-4-ylmethoxy)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and benzoic acid moiety can interact with active sites of enzymes, leading to inhibition or modulation of their activity. The methoxy linker provides flexibility and enhances the compound’s binding affinity to its targets. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

3-(1,3-Thiazol-4-ylmethoxy)benzoic acid can be compared with other similar compounds, such as:

    3-(1,3-Thiazol-4-yl)benzoic acid: Lacks the methoxy linker, which may affect its binding affinity and specificity.

    4-(1,3-Thiazol-4-ylmethoxy)benzoic acid: The position of the thiazole ring attachment on the benzoic acid moiety can influence the compound’s reactivity and biological activity.

    3-(1,3-Oxazol-4-ylmethoxy)benzoic acid: The oxazole ring is an isostere of the thiazole ring, and this substitution can lead to differences in chemical and biological properties.

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

3-(1,3-thiazol-4-ylmethoxy)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3S/c13-11(14)8-2-1-3-10(4-8)15-5-9-6-16-7-12-9/h1-4,6-7H,5H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMILYUBILRHRBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCC2=CSC=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874623-35-5
Record name 3-(1,3-thiazol-4-ylmethoxy)benzoic acid
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